molecular formula C5H10O4S B3052542 Methyl 2-(Ethylsulfonyl)acetate CAS No. 42271-27-2

Methyl 2-(Ethylsulfonyl)acetate

Cat. No.: B3052542
CAS No.: 42271-27-2
M. Wt: 166.2 g/mol
InChI Key: VKWSIYDRXGEJFJ-UHFFFAOYSA-N
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Description

Methyl 2-(Ethylsulfonyl)acetate is an organic compound with the molecular formula C5H10O4S. It is a white to yellow solid that is used in various chemical reactions and industrial applications. The compound is known for its versatility in synthetic chemistry, particularly in the formation of sulfonyl-containing intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(Ethylsulfonyl)acetate can be synthesized through several methods. One common method involves the reaction of ethylsulfonyl chloride with methyl acetate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.

Another method involves the esterification of 2-(ethylsulfonyl)acetic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(Ethylsulfonyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acids, sulfonyl chlorides.

    Reduction: Sulfides, thiols.

    Substitution: Various esters, amides, and thioesters.

Scientific Research Applications

Methyl 2-(Ethylsulfonyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly those containing sulfonyl groups.

    Biology: The compound is used in the study of enzyme inhibition and as a building block for bioactive molecules.

    Medicine: It serves as a precursor for the synthesis of pharmaceuticals, including anti-inflammatory and antimicrobial agents.

    Industry: The compound is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of Methyl 2-(Ethylsulfonyl)acetate involves its ability to act as a sulfonylating agent. The sulfonyl group can interact with various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in the synthesis of sulfonyl-containing compounds, which are important in medicinal chemistry and materials science.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(Methylsulfonyl)acetate
  • Ethyl 2-(Ethylsulfonyl)acetate
  • Methyl 2-(Phenylsulfonyl)acetate

Uniqueness

Methyl 2-(Ethylsulfonyl)acetate is unique due to its specific combination of the ethylsulfonyl group and the methyl ester group. This combination provides distinct reactivity and properties compared to other sulfonyl-containing esters. The ethylsulfonyl group offers a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2-ethylsulfonylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4S/c1-3-10(7,8)4-5(6)9-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWSIYDRXGEJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70565631
Record name Methyl (ethanesulfonyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42271-27-2
Record name Methyl (ethanesulfonyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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